3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
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Overview
Description
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with three methyl groups and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives with appropriate alkylating agents under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor molecules. The process is optimized for high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.
3,3,5-Trimethylcyclohexanone: Contains a ketone functional group instead of an alcohol, leading to distinct chemical behavior.
Prop-2-en-1-ylcyclohexanol: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3,3,5-trimethyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h5,10,13H,1,6-9H2,2-4H3 |
InChI Key |
KZFXQYPCFAVZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC=C)O)(C)C |
Origin of Product |
United States |
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